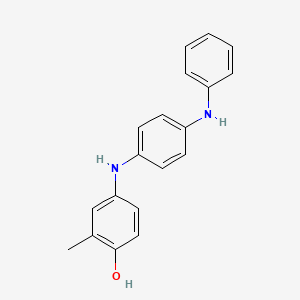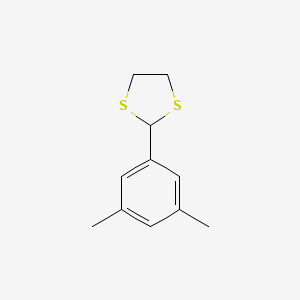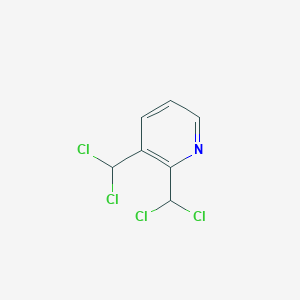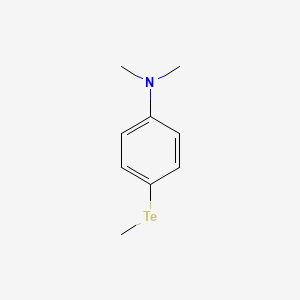
4-(4-Anilinoanilino)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Anilinoanilino)-2-methylphenol is an organic compound that features a phenol group substituted with an anilinoanilino group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Anilinoanilino)-2-methylphenol typically involves the reaction of 4-anilinophenol with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between these two compounds. The reaction is usually carried out in an inert solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Anilinoanilino)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenol group can undergo electrophilic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
4-(4-Anilinoanilino)-2-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Anilinoanilino)-2-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Anilinophenol: A precursor in the synthesis of 4-(4-Anilinoanilino)-2-methylphenol.
4-(4-Anilinoanilino)phenol: A structurally similar compound with different substitution patterns.
N-(4-Anilinoanilino)methylmaleimide: Another compound with a similar anilinoanilino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an anilinoanilino group with a methyl-substituted phenol makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
112096-09-0 |
|---|---|
Fórmula molecular |
C19H18N2O |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
4-(4-anilinoanilino)-2-methylphenol |
InChI |
InChI=1S/C19H18N2O/c1-14-13-18(11-12-19(14)22)21-17-9-7-16(8-10-17)20-15-5-3-2-4-6-15/h2-13,20-22H,1H3 |
Clave InChI |
XHNDDNCJGFDRSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)

![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)
![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)


![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)
